Isoquinoline-6-carbonitrile
Overview
Description
Isoquinoline derivatives, including Isoquinoline-6-carbonitrile, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for various applications in organic and pharmaceutical chemistry.
Synthesis Analysis
Isoquinoline-6-carbonitrile and its derivatives can be synthesized using different methods. For instance, Kobayashi et al. (2015) describe the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).
Molecular Structure Analysis
The structure of Isoquinoline-6-carbonitrile derivatives often involves various substituents that impact their biological activity. Studies like those conducted by Wissner et al. (2003) on 4-anilinoquinoline-3-carbonitriles provide insights into the structure-activity relationships of these compounds (Wissner et al., 2003).
Chemical Reactions and Properties
Isoquinoline-6-carbonitrile derivatives exhibit a range of chemical reactivity. El-Dean et al. (2010) report the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to various derivatives through nucleophilic substitution reactions (El-Dean et al., 2010).
Scientific Research Applications
Synthesis of Quinolines
- Scientific Field : Organic Chemistry .
- Application Summary : Isoquinoline-6-carbonitrile is used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
- Methods of Application : The synthesis involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
- Results or Outcomes : The method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .
Neuroprotective Effects
- Scientific Field : Neurology .
- Application Summary : Isoquinoline alkaloids, which may include Isoquinoline-6-carbonitrile, have been studied for their neuroprotective effects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The study provides information about the various mechanisms behind the neuroprotective effects of isoquinoline alkaloids .
Therapeutic Potential of Functionalized Quinoline Motifs
- Scientific Field : Medicinal Chemistry .
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Isoquinoline-6-carbonitrile, as a quinoline motif, may have potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The review presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Anticancer Activity
- Scientific Field : Oncology .
- Application Summary : Certain derivatives of Isoquinoline-6-carbonitrile, such as 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile and 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile, have exhibited excellent anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These derivatives have shown promising results when compared with standard anticancer drugs like doxorubicin and etoposide .
Synthesis of Bioactive Quinolines
- Scientific Field : Medicinal Chemistry .
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Isoquinoline-6-carbonitrile, as a quinoline motif, may have potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The review presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Neuroprotection and Nerve Injury
- Scientific Field : Neurology .
- Application Summary : Isoquinoline alkaloids, which may include Isoquinoline-6-carbonitrile, have been studied for their neuroprotective effects . They can exert neuroprotective effects by reducing oxidative stress .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : This information can serve as a reference for further research on the neuroprotective effects of isoquinoline alkaloids .
Safety And Hazards
Future Directions
Isoquinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the future directions of Isoquinoline-6-carbonitrile could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
isoquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWGUBEMVRKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630856 | |
Record name | Isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-6-carbonitrile | |
CAS RN |
106778-42-1 | |
Record name | Isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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